molecular formula C17H20N6O7S4 B601398 (6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 158039-15-7

(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B601398
M. Wt: 548.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

A Desfuroyl Ceftiofur-related metabolite that have the potential to be microbiologic active in swine muscle, kidney, liver and fat.

Scientific Research Applications

Synthesis and Chemical Analysis

  • The compound has been involved in the synthesis of novel cephalosporin derivatives, utilizing techniques like LCMS, 1H-NMR, and CHN for structural elucidation (Fareed et al., 2012).
  • Research has also focused on the synthesis of similar compounds by hydrolyzing cephalosporanic acid and characterizing them using IR and 1HNMR techniques (Deng Fu-li, 2007).

Pharmacological Research

  • The compound has been used in the creation of cephalosporin derivatives for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches, demonstrating its utility in drug carrier systems (Blau et al., 2008).
  • In pharmacological research, it has been involved in the study of the hydrolysis of broad-spectrum cephalosporins, contributing to the understanding of their degradation and metabolite formation (Koshy & Cazers, 1997).

Antibacterial Activity

  • Studies have examined its antibacterial activity, particularly in comparison with other cephalosporin antibiotics, assessing its efficacy against gram-negative strains and beta-lactamase stability (Vuye, 1981).

Analytical Methodologies

  • Analytical methods have been developed for its quantification in biological samples, such as plasma and urine, using high-performance liquid chromatography (HPLC), highlighting its clinical relevance (Szlagowska et al., 2010).

Crystallography and Solid-State Chemistry

  • Research has also been conducted on the crystal and X-ray powder diffraction data of related cephalosporin salts, contributing to the understanding of their solid-state properties (Armas et al., 1999).

properties

IUPAC Name

(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9-/t7-,10+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKBPDNPVWSNNL-YOFCFWCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSSC[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O7S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747532
Record name Desfuroyl Ceftiofur Cysteine Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desfuroyl ceftiofur cysteine disulfide

CAS RN

158039-15-7
Record name Desfuroyl Ceftiofur Cysteine Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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